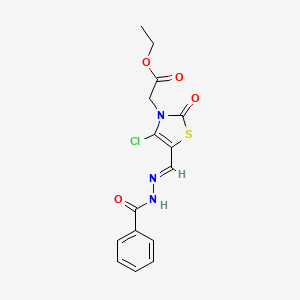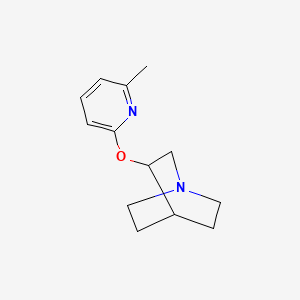
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTU and is a thiourea derivative that has shown promising results in different studies.
Mechanism of Action
The mechanism of action of BPTU is not fully understood, but it is believed to involve the inhibition of different enzymes. BPTU has been shown to bind to the active site of enzymes, thereby preventing their activity. BPTU has also been shown to interact with different proteins, including tubulin and actin, leading to changes in cell morphology and function.
Biochemical and Physiological Effects:
BPTU has various biochemical and physiological effects, including its ability to inhibit the activity of different enzymes. BPTU has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. BPTU has been studied for its potential use in the treatment of different diseases, including cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPTU in lab experiments is its ability to inhibit the activity of different enzymes. BPTU is also relatively easy to synthesize and purify, making it a useful tool in different research applications. However, one of the limitations of using BPTU is its potential toxicity, which can limit its use in certain experiments. BPTU can also be unstable in certain solvents, which can affect its activity.
Future Directions
There are various future directions for the research on BPTU, including its use as a potential therapeutic agent for different diseases. BPTU has shown promising results in different cancer cell lines, and further research is needed to evaluate its efficacy in vivo. BPTU can also be studied for its potential use in the treatment of Alzheimer's disease and diabetes. Additionally, the mechanism of action of BPTU needs to be further elucidated to fully understand its potential applications in different research fields.
Conclusion:
In conclusion, 1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. BPTU has various scientific research applications, including its use as an inhibitor in different biological systems. BPTU has also been studied for its anticancer properties and has shown promising results in different cancer cell lines. Further research is needed to fully understand the potential applications of BPTU in different research fields.
Synthesis Methods
The synthesis of BPTU involves the reaction of 1-(3-bromophenyl)-3-(1-phenylpropan-2-yl)thiourea with 4-methylpiperazine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol. The reaction mixture is then stirred and heated under reflux for several hours until the reaction is complete. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
BPTU has various scientific research applications, including its use as an inhibitor in different biological systems. BPTU has been shown to inhibit the activity of enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. These enzymes play a crucial role in different physiological processes, and their inhibition can lead to various therapeutic benefits. BPTU has also been studied for its anticancer properties and has shown promising results in different cancer cell lines.
properties
IUPAC Name |
1-(3-bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4S/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPCISOJZVYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2933166.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2933167.png)

![(E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2933172.png)
![Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2933173.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2933176.png)
![5-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2933179.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)
